5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

Catalog No.
S12130295
CAS No.
M.F
C25H17BrN2OS
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)pheny...

Product Name

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

IUPAC Name

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide

Molecular Formula

C25H17BrN2OS

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C25H17BrN2OS/c1-15-8-13-22-23(14-15)30-25(28-22)16-9-11-17(12-10-16)27-24(29)20-6-2-5-19-18(20)4-3-7-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

DRXGWJPRGICETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a naphthalene core, and a benzothiazole moiety. The molecular formula of this compound is C21H15BrN2OSC_{21}H_{15}BrN_{2}OS with a molar mass of approximately 423.33 g/mol. It features a naphthalene ring substituted at one position with a carboxamide group and another position with a phenyl group that is further substituted with a methyl-benzothiazole derivative. This structural configuration contributes to its potential biological activities and chemical reactivity.

Typical for aromatic compounds, including:

  • Electrophilic Substitution Reactions: The presence of the bromine atom and the electron-donating methyl group on the benzothiazole can facilitate electrophilic aromatic substitution.
  • Nucleophilic Substitution: The carboxamide functional group can participate in nucleophilic substitution reactions, especially under basic conditions.
  • Dehydrohalogenation: In certain conditions, the bromine atom may be eliminated, leading to the formation of double bonds or other functional groups.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide exhibits promising biological activities. Compounds containing benzothiazole moieties are known for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or pathways involved in disease processes, although detailed biological assays are necessary to confirm its efficacy and mechanism of action.

The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves several key steps:

  • Formation of Benzothiazole: Synthesis starts with the preparation of 6-methyl-1,3-benzothiazole through cyclization reactions involving appropriate precursors.
  • Bromination: The benzothiazole derivative can then be brominated using bromine or brominating agents to introduce the bromine atom at the desired position.
  • Coupling Reaction: The brominated benzothiazole is coupled with naphthalene derivatives in the presence of coupling agents (like palladium catalysts) to form the final product.
  • Carboxamidation: Finally, the introduction of the carboxamide group can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.

These methods highlight the multi-step nature of synthesizing complex organic molecules.

5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug discovery for treating infections or cancer.
  • Material Science: Its unique structure may allow it to be used in developing novel materials with specific electronic or optical properties.
  • Research Tools: It may also function as a probe in biochemical assays to study enzyme interactions or cellular processes.

Interaction studies involving 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and surface plasmon resonance can be employed to assess how well this compound interacts with proteins or nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy in therapeutic applications.

Several compounds share structural similarities with 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamideC21H15BrN2OSC_{21}H_{15}BrN_{2}OSLacks naphthalene core; has similar benzothiazole structure
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-dimethylbutanamideC23H24N2OSC_{23}H_{24}N_{2}OSContains additional alkyl groups; different biological activity profile
5-Bromo-N-(2-propyl-2H-tetrazol-5-yl)naphthalene-1-carboxamideC15H14BrN5OC_{15}H_{14}BrN_{5}OFeatures tetrazole instead of benzothiazole; distinct pharmacological properties

These comparisons illustrate how 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide stands out due to its specific structural components and potential bioactivity. Each similar compound offers unique attributes that could influence their respective applications in research and industry.

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

472.02450 g/mol

Monoisotopic Mass

472.02450 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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